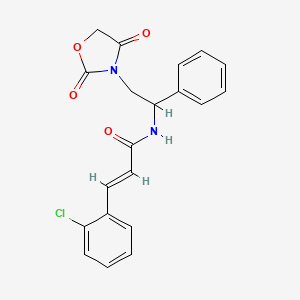

(E)-3-(2-chlorophenyl)-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)acrylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-3-(2-chlorophenyl)-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)acrylamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. This compound belongs to the class of acrylamides, which are known for their diverse biological activities.

Applications De Recherche Scientifique

Synthesis Methods and Molecular Docking Studies The compound and its derivatives have been explored in the context of synthetic methods and molecular docking studies. For instance, the synthesis of novel pyrimidiopyrazole derivatives involving the reaction of related acrylamides under microwave irradiation has been reported. These compounds demonstrated notable in vitro antitumor activity against the HepG2 cell line. Molecular docking studies further examined the interaction of these compounds with specific synthase complexes, providing insights into their potential mechanisms of action (Fahim, Elshikh, & Darwish, 2019). Similarly, the synthesis of monomeric sulfur-containing acrylamide derivatives from 3-thiazolines and their potential to influence the properties of polymers due to the presence of heteroatoms like N, S, or O has been discussed. These compounds are noted for their potential to alter the chemical and physical behavior of synthetic materials and to open new avenues for applications (Martens, Kramer, Gertje, & Schütte, 1993).

Sorption Properties and Polymer Applications Research has also focused on the sorption properties of polymers with molecular imprints of chlorophenyl derivatives and the influence of acrylamide as a functional monomer. These studies are crucial for understanding the interaction between these polymers and various substances, potentially leading to applications in areas like material science and environmental remediation (Popov, Dmitrienko, Chumichkina, & Zolotov, 2009). Additionally, the synthesis and characterization of UV cross-linkable polymers based on triazine and their potential in photolithography have been explored. The properties of these polymers, such as thermal stability and molecular weights, have been determined, revealing their suitability for specific industrial applications (Suresh, Vakees, Uma, Selvaraj, & Karthikeyan, 2016).

Pharmacological Applications and Molecular Studies The compound's derivatives have been investigated for their KCNQ2 opener activity, showing potential in reducing neuronal hyperexcitability, a property relevant to various neurological disorders. The synthesis and activity of these acrylamides, particularly in electrophysiology studies, have been a subject of significant interest (Wu et al., 2004). Furthermore, the synthesis and herbicidal activity of cyanoacrylates containing a chlorothiazolyl group have been studied, indicating their potential as a novel class of herbicides with comparable activities to existing analogues (Wang, Li, Li, & Huang, 2004).

Propriétés

IUPAC Name |

(E)-3-(2-chlorophenyl)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN2O4/c21-16-9-5-4-6-14(16)10-11-18(24)22-17(15-7-2-1-3-8-15)12-23-19(25)13-27-20(23)26/h1-11,17H,12-13H2,(H,22,24)/b11-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVVROUSIWHJINR-ZHACJKMWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NC(=O)C=CC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NC(=O)/C=C/C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzamide](/img/structure/B2797342.png)

![2-[4-({3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}methyl)piperidin-1-yl]-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2797344.png)

![N-[(1S)-1-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]ethyl]-N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]prop-2-enamide](/img/structure/B2797347.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-cyanobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2797350.png)

![2-(4-{2-Cyano-2-[(3-ethoxypropyl)carbamoyl]eth-1-en-1-yl}phenoxy)acetic acid](/img/structure/B2797354.png)

![(3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}thiophen-2-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone](/img/structure/B2797357.png)

![3-bromo-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2797358.png)

![N-(benzo[d]thiazol-6-yl)-3-methoxy-2-naphthamide](/img/structure/B2797359.png)

![methyl 5-((3-oxo-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)methyl)furan-2-carboxylate](/img/structure/B2797365.png)